1,2-Didecanoylglycerol

Descripción

functions as bioregulator of protein kinase C in human platelets; RN given refers to cpd without isomeric designation

Propiedades

IUPAC Name |

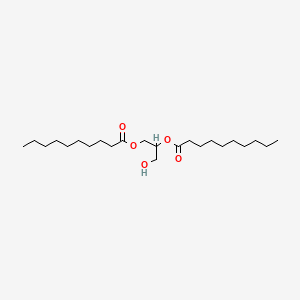

(2-decanoyloxy-3-hydroxypropyl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDEDOVXZDMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939105 | |

| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17863-69-3 | |

| Record name | 1,2-Didecanoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17863-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017863693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Didecanoylglycerol: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Didecanoylglycerol, a synthetic diacylglycerol (DAG), serves as a crucial tool in cell signaling research, primarily due to its function as an analog of the endogenous second messenger sn-1,2-diacylglycerol. This document provides a comprehensive overview of the structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis, purification, and application in key biological assays are presented to facilitate its use in research and drug development.

Chemical Structure and Properties

This compound, also known as 1,2-dicaprin, is a diglyceride where two decanoic acid (capric acid) molecules are esterified to the sn-1 and sn-2 positions of a glycerol backbone.[1]

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2-decanoyloxy-3-hydroxypropyl) decanoate[2] |

| Synonyms | 1,2-Dicaprin, Capric diglyceride, Glycerol 1,2-didecanoate[1] |

| Chemical Formula | C23H44O5[1][3] |

| Molecular Weight | 400.59 g/mol [3] |

| CAS Number | 17863-69-3[1][2] |

Caption: Basic chemical identifiers for this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited. The table below includes data for this compound where available, supplemented with data from structurally similar diacylglycerols to provide an estimation of its properties.

| Property | Value | Source (for related compounds) |

| Physical State | Solid (predicted) | [4] |

| Melting Point (°C) | 28-29 | [1] |

| Boiling Point (°C) | Not available | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | [1] |

| Stability | Stable under recommended storage conditions (-20°C). | [3] |

Caption: Physicochemical properties of this compound and related compounds.

Biological and Pharmacological Properties

This compound's primary biological role is the activation of Protein Kinase C (PKC), a family of enzymes crucial for regulating a multitude of cellular processes.

Mechanism of Action: Protein Kinase C Activation

Endogenous sn-1,2-diacylglycerols are produced at the cell membrane following the hydrolysis of phospholipids by phospholipase C (PLC). These DAGs, in concert with calcium ions and phosphatidylserine, bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation. As a synthetic analog, this compound mimics this action, allowing for the controlled activation of PKC in experimental settings.

Caption: PKC activation pathway initiated by this compound.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing 1,2-diacyl-sn-glycerols involves the acylation of a protected glycerol backbone.

Materials:

-

sn-Glycerol-3-phosphate

-

Decanoyl chloride or decanoic anhydride

-

Pyridine or another suitable base

-

Appropriate organic solvents (e.g., dichloromethane, chloroform)

-

Phosphatase enzyme

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware and equipment

Methodology:

-

Protection of the sn-3 hydroxyl group: The synthesis typically starts with a commercially available protected glycerol derivative, such as isopropylidene glycerol, to ensure acylation occurs at the sn-1 and sn-2 positions.

-

Acylation: The protected glycerol is reacted with two equivalents of decanoyl chloride or anhydride in the presence of a base like pyridine to catalyze the esterification. The reaction is typically carried out in an inert solvent under anhydrous conditions.

-

Deprotection: The protecting group at the sn-3 position is removed. For instance, if an isopropylidene group is used, it can be cleaved under acidic conditions.

-

Purification: The crude product is purified using column chromatography on silica gel. The fractions are monitored by TLC to isolate the pure this compound.

Caption: General workflow for the synthesis of this compound.

Purification by Thin-Layer Chromatography (TLC)

Materials:

-

Silica gel TLC plates

-

Developing chamber

-

Solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Visualization reagent (e.g., iodine vapor, phosphomolybdic acid stain)

Methodology:

-

Dissolve the crude this compound in a small amount of a suitable solvent (e.g., chloroform).

-

Spot the solution onto the baseline of a silica gel TLC plate.

-

Place the plate in a developing chamber pre-equilibrated with the solvent system.

-

Allow the solvent front to migrate up the plate.

-

Remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the separated spots using a suitable reagent. 1,2- and 1,3-diacylglycerol isomers will have distinct Rf values.

In Vitro Protein Kinase C Activity Assay

This protocol is a general guideline and may require optimization for specific PKC isoforms and experimental conditions.

Materials:

-

Purified PKC enzyme

-

This compound

-

Phosphatidylserine (PS)

-

Histone H1 or a specific peptide substrate for PKC

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphocellulose paper or other means to separate phosphorylated substrate

-

Scintillation counter

Methodology:

-

Prepare Lipid Vesicles: Co-sonicate appropriate amounts of this compound and phosphatidylserine in the assay buffer to form lipid vesicles.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate, and purified PKC enzyme.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to precipitate the proteins.

-

Washing: Wash the phosphocellulose paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

Applications in Drug Development

This compound is a valuable tool for:

-

Target Validation: Confirming the role of specific PKC isoforms in disease pathways.

-

High-Throughput Screening: Developing assays to screen for novel PKC inhibitors or activators.

-

Mechanism of Action Studies: Elucidating the downstream effects of PKC activation in various cellular models.

Conclusion

This compound is an indispensable research tool for investigating the complex roles of diacylglycerol signaling and Protein Kinase C activation. Its well-defined chemical structure and biological activity make it a reliable agent for dissecting cellular signaling pathways. The experimental protocols provided herein offer a foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cellular regulation and the development of novel therapeutic strategies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 1,2-Didecanoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Didecanoylglycerol (DDG) is a synthetic, cell-permeable diacylglycerol (DAG) analog that serves as a valuable tool for investigating lipid-mediated signal transduction. As a structural mimic of the endogenous second messenger sn-1,2-diacylglycerol, DDG's primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms. This guide provides a comprehensive technical overview of the molecular mechanisms underlying DDG's activity, including its interaction with PKC, the subsequent signaling cascades, and the cellular processes it modulates. Detailed experimental protocols for studying its effects and quantitative data, where available, are presented to facilitate further research and drug development efforts.

Introduction

sn-1,2-Diacylglycerols are critical second messengers generated at the plasma membrane following the activation of phospholipase C (PLC) by various cell surface receptors. They play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and secretion. The study of these pathways has been greatly aided by the use of synthetic, cell-permeable DAG analogs like this compound. These analogs bypass the need for receptor stimulation to elevate intracellular DAG levels, allowing for the direct and specific activation of DAG-effector proteins. The primary and most well-characterized targets of DAGs are the Protein Kinase C (PKC) family of serine/threonine kinases.

Core Mechanism of Action: Protein Kinase C Activation

The central mechanism of action of this compound is the direct binding to and activation of Protein Kinase C (PKC) isozymes.

The Protein Kinase C Family

PKC comprises a family of isozymes that are broadly classified into three groups based on their activation requirements[1]:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms. These require both DAG and Ca²⁺ for their activation.

-

Novel PKCs (nPKCs): δ, ε, η, and θ isoforms. These are activated by DAG alone and are Ca²⁺-independent.

-

Atypical PKCs (aPKCs): ζ and ι/λ isoforms. These are not responsive to DAG or Ca²⁺ and are regulated by other protein-protein interactions.

This compound, as a DAG analog, primarily targets the conventional and novel PKC isoforms.

Molecular Mechanism of PKC Activation

The activation of conventional and novel PKC isozymes by this compound is a multi-step process that relieves autoinhibition:

-

Binding to the C1 Domain: In their inactive state, PKC isozymes reside in the cytosol with a pseudosubstrate domain blocking the active site. This compound, being lipophilic, partitions into the cell membrane. It then binds to the tandem C1A and C1B domains in the regulatory region of PKC. This binding event increases the affinity of PKC for the plasma membrane.

-

Translocation to the Membrane: The binding of DAG induces a conformational change in PKC, leading to its translocation from the cytosol to the plasma membrane.

-

Relief of Autoinhibition: At the membrane, the interaction with DAG and, in the case of cPKCs, Ca²⁺ binding to the C2 domain, causes the pseudosubstrate to be released from the catalytic cleft.

-

Kinase Activation: With the active site unblocked, PKC can then phosphorylate its downstream substrate proteins on serine and threonine residues, initiating a variety of signaling cascades.

Figure 1: General mechanism of PKC activation by this compound.

Quantitative Data

Direct quantitative data for the binding affinity (Kd) and activation potency (EC₅₀) of this compound for specific PKC isoforms is limited in the published literature. However, extensive data is available for the closely related and commonly used analog, sn-1,2-dioctanoylglycerol (DiC₈). Due to their structural similarity, the data for DiC₈ provides a reasonable estimate for the activity of this compound, although variations in acyl chain length are known to influence PKC activation.

| Parameter | PKC Isoform | Value | Compound | Notes | Reference |

| EC₅₀ for Activation | PKCα | ~10-50 µM | DiC₈ | Varies depending on the assay system and lipid composition. | [2] |

| EC₅₀ for Activation | PKCβ | ~5-20 µM | DiC₈ | Generally shows higher sensitivity compared to PKCα. | [2] |

| EC₅₀ for Activation | PKCγ | ~5-20 µM | DiC₈ | Similar to PKCβ. | [2] |

| EC₅₀ for Activation | PKCδ | ~1-10 µM | DiC₈ | Novel PKCs often exhibit higher affinity for DAG analogs. | [3] |

| EC₅₀ for Activation | PKCε | ~1-10 µM | DiC₈ | Similar to PKCδ. | [3] |

| Ki for [³H]PDBu Binding | PKCα | >100 µM | DiC₈ | Indicates lower affinity compared to other isoforms. | [2] |

| Ki for [³H]PDBu Binding | Mixed Isoforms | ~2.5 µM | DiC₈ | From rat brain cytosol. | [2] |

Downstream Signaling Pathways

Upon activation by this compound, PKC phosphorylates a wide array of downstream target proteins, leading to diverse cellular responses.

The MARCKS Protein

A major and well-characterized substrate of PKC is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS)[4].

-

Function: MARCKS is involved in regulating the actin cytoskeleton and sequestering phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane.

-

Regulation by PKC: In its unphosphorylated state, MARCKS is associated with the plasma membrane. Activation of PKC by this compound leads to the phosphorylation of specific serine residues within the phosphorylation site domain (PSD) of MARCKS[5]. This phosphorylation event neutralizes the positive charge of the PSD, causing MARCKS to translocate from the plasma membrane to the cytosol. This releases PIP₂ and disrupts actin cross-linking.

Figure 2: PKC-mediated phosphorylation and translocation of MARCKS.

Other Key Downstream Targets

-

Receptor Desensitization: PKC can phosphorylate G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leading to their desensitization and internalization, which serves as a negative feedback mechanism.

-

Gene Expression: PKC can influence gene expression by activating transcription factors such as AP-1 and NF-κB through the MAPK/ERK signaling cascade.

-

Cell Cycle Control: Depending on the cell type and context, PKC activation can either promote or inhibit cell cycle progression through the phosphorylation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

Signal Termination: The Role of Diacylglycerol Kinases

The signaling activity of this compound is terminated by its metabolism. The primary pathway for this is phosphorylation by diacylglycerol kinases (DGKs)[6].

-

Function of DGKs: DGKs are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger.

-

Signal Attenuation: By converting DAG to PA, DGKs effectively terminate the DAG-mediated activation of PKC.

-

Isoform Specificity: There are at least ten known isoforms of DGK in mammals, and they exhibit some degree of substrate specificity based on the fatty acid composition of the DAG molecule[7]. The specific DGK isoforms responsible for the metabolism of this compound have not been fully elucidated but are likely to be those that preferentially act on saturated diacylglycerols.

Figure 3: Role of DGK in terminating this compound signaling.

Experimental Protocols

Here we provide detailed methodologies for key experiments to characterize the mechanism of action of this compound.

In Vitro PKC Activity Assay (Radioactive Method)

This assay measures the transfer of ³²P from [γ-³²P]ATP to a specific PKC substrate peptide.

Materials:

-

Purified, active PKC enzyme

-

PKC substrate peptide (e.g., Ac-MBP (4-14) or a specific peptide substrate)

-

Kinase reaction buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphatidylserine (PS) and this compound (DDG) lipid mixture

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

75 mM Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare lipid vesicles by sonicating a mixture of PS (e.g., 100 µg/mL) and varying concentrations of DDG in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the lipid vesicles, purified PKC enzyme, and the substrate peptide.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 10-20 minutes.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated ³²P using a scintillation counter.

Western Blot Analysis of PKC Translocation

This method assesses PKC activation by observing its translocation from the cytosol to the membrane fraction.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer (e.g., hypotonic buffer)

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody specific for the PKC isoform of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Treat cultured cells with this compound for various times.

-

Harvest the cells and lyse them in a hypotonic buffer.

-

Separate the cytosolic and membrane fractions by ultracentrifugation.

-

Resolve the proteins from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the PKC isoform of interest.

-

Detect the primary antibody with an HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions.

Figure 4: Experimental workflow for PKC translocation assay.

In-Cell Western for MARCKS Phosphorylation

This assay quantifies the phosphorylation of the PKC substrate MARCKS within cells.

Materials:

-

Cultured cells in a 96-well plate

-

This compound

-

Fixing and permeabilization reagents (e.g., formaldehyde and Triton X-100)

-

Primary antibody specific for phosphorylated MARCKS (pMARCKS)

-

Infrared dye-conjugated secondary antibody

-

Infrared imaging system

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a dose-response of this compound for a fixed time.

-

Fix, permeabilize, and block the cells in the wells.

-

Incubate with a primary antibody against pMARCKS.

-

Incubate with an infrared dye-conjugated secondary antibody.

-

Scan the plate using an infrared imaging system to quantify the fluorescence intensity, which corresponds to the level of MARCKS phosphorylation.

Conclusion

This compound is a potent activator of conventional and novel Protein Kinase C isoforms. Its mechanism of action involves direct binding to the C1 domain of PKC, leading to the enzyme's translocation to the plasma membrane and subsequent activation through the release of its autoinhibitory pseudosubstrate. The activated PKC then phosphorylates a diverse range of downstream targets, such as MARCKS, to elicit a wide variety of cellular responses. The signal is terminated through the metabolic conversion of this compound to phosphatidic acid by diacylglycerol kinases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate roles of diacylglycerol signaling in cellular physiology and disease.

References

- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MARCKS phosphorylation by PKC strongly impairs cell polarity in the chick neural plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Diacylglycerol Kinase-ε: Properties and Biological Roles [frontiersin.org]

The Pivotal Role of 1,2-Didecanoylglycerol in Elucidating Cell Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didecanoylglycerol (DDG) is a synthetic, cell-permeable analog of the endogenous second messenger 1,2-diacylglycerol (DAG). Its structure, featuring two ten-carbon acyl chains, allows it to intercalate into cellular membranes and mimic the function of naturally occurring DAGs. This property makes DDG an invaluable tool for the investigation of DAG-mediated signaling cascades, which are fundamental to a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. This technical guide provides a comprehensive overview of the role of this compound in cell signaling, with a focus on its mechanism of action, its utility in experimental research, and the key signaling pathways it helps to unravel.

Mechanism of Action: Mimicking the Endogenous Second Messenger

The primary mechanism of action of this compound lies in its ability to bind to and activate proteins containing a conserved C1 domain. This domain is a cysteine-rich zinc-finger motif that serves as the primary sensor for DAG in the cell. Upon binding DDG, these proteins undergo conformational changes that lead to their activation and/or translocation to specific cellular compartments, most notably the plasma membrane.

The most well-characterized targets of DDG are the Protein Kinase C (PKC) family of serine/threonine kinases. PKCs are central regulators of numerous signaling pathways. The binding of DDG to the C1 domain of conventional (cPKCs) and novel (nPKCs) isoforms relieves autoinhibition, leading to their activation. cPKCs also require an increase in intracellular calcium for full activation, while nPKCs are calcium-independent.

Beyond PKC, DDG can also activate other C1 domain-containing proteins, thereby initiating a broader range of signaling events. These include:

-

Ras Guanyl Nucleotide Releasing Proteins (RasGRPs): These are guanine nucleotide exchange factors (GEFs) that activate the small GTPase Ras, a critical node in pathways controlling cell growth and differentiation.

-

Munc13 proteins: Involved in the priming of synaptic vesicles for neurotransmitter release.

-

Chimaerins: A family of Rac-GTPase activating proteins (Rac-GAPs) that link DAG signaling to the regulation of the actin cytoskeleton.

-

Diacylglycerol Kinases (DGKs): These enzymes phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger. While they are downstream effectors, some DGK isoforms also possess C1 domains and can be regulated by DAG levels.

The ability of DDG to activate these diverse effector proteins makes it a powerful tool to dissect the complex and multifaceted nature of DAG signaling.

Quantitative Data on Diacylglycerol Analog Activity

Quantitative data on the binding affinities and effective concentrations of specific diacylglycerol analogs are crucial for designing and interpreting experiments. While direct quantitative data for this compound (DDG) is limited in the scientific literature, extensive research has been conducted on its close structural and functional analog, 1,2-dioctanoyl-sn-glycerol (DiC8). The data for DiC8 can be considered a reasonable approximation for the behavior of DDG.

| Parameter | Agonist | Protein/Cell Line | Value | Reference |

| EC50 | 1,2-dioctanoyl-sn-glycerol (DiC8) | PKC activation in A431 cells | ~10 µM | [1] |

| EC50 | 1-oleoyl-2-acetyl-sn-glycerol (OAG) | Ca2+ increase in cortical neurons | Not specified | [2] |

| IC50 | 1,2-dioctanoyl-sn-glycerol (DiC8) | Phorbol dibutyrate binding | 29 µM | [1] |

| Concentration | 1,2-dioctanoyl-sn-glycerol (DiC8) | Neurite outgrowth stimulation | 5 µM | [3] |

| Concentration | 1,2-dioctanoyl-sn-glycerol (DiC8) | Neurite outgrowth reduction | 60 µM | [3] |

| Concentration | 1,2-dioctanoyl-sn-glycerol (DiC8) | Neutrophil stimulation (O2- release) | 2.0 - 7.8 µM | [4] |

| Concentration | This compound | Cytosolic acidification in T lymphocytes | Not specified | [5] |

Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values are context-dependent and can vary based on the specific assay conditions, cell type, and the presence of other signaling molecules. The concentrations listed for neurite outgrowth and neutrophil stimulation represent effective concentrations observed in specific experimental settings.

Signaling Pathways Modulated by this compound

As a DAG mimetic, this compound can activate a multitude of signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate two of the most prominent pathways influenced by DDG.

Diagram 1 illustrates the canonical Protein Kinase C (PKC) activation pathway. Upon stimulation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). This compound (DDG) bypasses the initial receptor-mediated steps and directly mimics the action of endogenous DAG. This leads to the recruitment of inactive PKC from the cytosol to the plasma membrane, where it becomes activated and subsequently phosphorylates a wide range of downstream substrates, leading to various cellular responses.

Diagram 2 depicts the activation of the Ras pathway through RasGRP. Similar to PKC, RasGRP contains a C1 domain and is recruited to the plasma membrane by DDG.[6] This recruitment and activation of RasGRP facilitates the exchange of GDP for GTP on Ras, leading to its activation.[7][8] Activated Ras-GTP then initiates a downstream kinase cascade, commonly the Raf-MEK-ERK pathway, which ultimately results in the phosphorylation of transcription factors and changes in gene expression.[9]

Experimental Protocols

The use of this compound in cell signaling research often involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a common method for measuring the activity of purified PKC in the presence of DDG.

Materials:

-

Purified PKC isoform(s)

-

This compound (DDG)

-

Phosphatidylserine (PS)

-

Histone H1 (or other PKC substrate)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)

-

Stop solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Methodology:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix appropriate amounts of phosphatidylserine and this compound in chloroform.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in kinase buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase buffer, the prepared lipid vesicles, and the PKC substrate (e.g., Histone H1).

-

Add the purified PKC enzyme to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

-

Stopping the Reaction and Measuring Phosphorylation:

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers multiple times with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Place the washed P81 paper into a scintillation vial with scintillation fluid.

-

Measure the amount of incorporated ³²P using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of the PKC enzyme (e.g., in pmol of phosphate incorporated per minute per mg of enzyme).

-

Compare the activity in the presence of DDG to control conditions (e.g., without DDG or with other activators).

-

Protocol 2: Cellular Lipid Extraction and Analysis by Mass Spectrometry

This protocol provides a general workflow for extracting lipids from cells treated with DDG to analyze changes in the lipidome.

Materials:

-

Cultured cells treated with this compound or vehicle control

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Chloroform, ice-cold

-

0.9% NaCl solution, ice-cold

-

Internal lipid standards

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Harvesting and Quenching:

-

After treatment, aspirate the cell culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold methanol to the cells to quench metabolic activity and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Add chloroform and the 0.9% NaCl solution to the methanol-cell suspension in a ratio that results in a single phase (e.g., 1:2:0.8 v/v/v chloroform:methanol:water).

-

Vortex the mixture thoroughly and incubate on ice.

-

Induce phase separation by adding more chloroform and water to achieve a final ratio of approximately 2:2:1.8 (v/v/v).

-

Vortex again and centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

-

Sample Preparation for Mass Spectrometry:

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., a mixture of methanol and chloroform).

-

-

LC-MS Analysis:

-

Inject the reconstituted lipid extract into the LC-MS system.

-

Separate the different lipid species using a suitable liquid chromatography method (e.g., reversed-phase or normal-phase chromatography).

-

Detect and identify the lipid species using mass spectrometry, often in combination with tandem mass spectrometry (MS/MS) for structural elucidation.

-

-

Data Analysis:

-

Process the raw mass spectrometry data to identify and quantify the different lipid species.

-

Compare the lipid profiles of DDG-treated cells with control cells to identify changes in the lipidome.

-

Conclusion

This compound serves as a powerful pharmacological tool for dissecting the intricate web of diacylglycerol-mediated signaling pathways. By mimicking the action of endogenous DAG, it allows researchers to specifically activate C1 domain-containing proteins and study their downstream consequences in a controlled manner. While specific quantitative data for DDG remains somewhat elusive, the wealth of information available for its close analog, 1,2-dioctanoyl-sn-glycerol, provides a strong basis for experimental design and interpretation. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their quest to understand and modulate cellular signaling for therapeutic benefit. Further research focusing on the precise quantitative characterization of DDG's interactions with various effector proteins will undoubtedly enhance its utility as a probe for unraveling the complexities of cell signaling.

References

- 1. ADViSELipidomics: a workflow for analyzing lipidomics data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diacylglycerol Lactones Targeting the Structural Features That Distinguish the Atypical C1 Domains of Protein Kinase C ζ and ι from Typical C1 Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tripod.swarthmore.edu [tripod.swarthmore.edu]

- 5. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. forum.graphviz.org [forum.graphviz.org]

- 9. researchgate.net [researchgate.net]

1,2-Didecanoylglycerol as a Second Messenger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didecanoylglycerol (DDG) is a synthetic analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG). As a cell-permeant molecule, DDG serves as a valuable tool for investigating the intricate signaling pathways mediated by DAG. This technical guide provides an in-depth overview of DDG's role as a second messenger, with a focus on its activation of Protein Kinase C (PKC) and subsequent downstream cellular responses. This document summarizes key quantitative data, details experimental protocols for studying DDG's effects, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Signaling Pathway: Phospholipase C and Protein Kinase C Activation

The canonical pathway for the generation of endogenous 1,2-diacylglycerol begins with the activation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the plasma membrane to activate conventional and novel isoforms of Protein Kinase C (PKC).[1][2] this compound mimics this endogenous DAG, directly activating PKC and allowing for the study of its downstream effects.

Quantitative Data on the Effects of this compound

The biological activity of this compound has been quantified in several key studies, particularly in the context of its tumor-promoting effects in mouse skin.

Table 1: In Vitro Activation of Epidermal Protein Kinase C

| Activator | Concentration for Max Velocity | Relative Potency |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | ~10 nM | 1 |

| sn-1,2-Didecanoylglycerol (DDG) | ~10 µM | ~1/1000 |

| sn-1,2-Dioctanoylglycerol (DiC8) | ~10 µM | ~1/1000 |

Data synthesized from studies showing that approximately 1000 times greater concentration of DDG is required to achieve a similar maximum velocity of PKC activation as TPA.[2]

Table 2: Induction of Ornithine Decarboxylase (ODC) Activity in Mouse Epidermis by a Single Application of 5 µmol DDG

| Mouse Strain | Peak ODC Activity (nmol CO₂/mg protein/60 min) | Time to Peak Activity (hours) |

| C57BL/6 | 6.03 | 4 |

| SENCAR | 1.50 | 4 |

| DBA/2 | 0.73 | 4 |

Data from a study demonstrating the induction of ODC activity following a single topical application of 5000 nmol of sn-1,2-DDG.[3]

Table 3: Tumor Promotion in DMBA-Initiated Mouse Skin at 20 Weeks

| Treatment (Twice Daily, 5 days/week) | Tumor Incidence (%) | Average Tumors per Mouse |

| 5 µmol sn-1,2-Didecanoylglycerol | 74 | 6.0 |

| 2 µmol sn-1,2-Didecanoylglycerol | 24 | 1.1 |

Data from a study evaluating sn-1,2-didecanoylglycerol as a complete skin tumor promoter in CD-1 mice initiated with 7,12-dimethylbenz[a]anthracene (DMBA).[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's effects. Below are protocols for key experiments cited in the literature.

Protocol 1: In Vitro Protein Kinase C Activity Assay

This protocol outlines a method to measure the activity of PKC isolated from mouse epidermis in the presence of DDG.

1. Preparation of Epidermal PKC:

-

Euthanize mice and remove dorsal skin.

-

Separate the epidermis from the dermis by a heat treatment method (e.g., 55°C for 30 seconds) followed by scraping.

-

Homogenize the epidermis in a buffer containing protease inhibitors.

-

Centrifuge the homogenate to obtain a cytosolic fraction containing PKC.

-

Partially purify PKC using DEAE-cellulose chromatography.

2. Kinase Reaction:

-

Prepare a reaction mixture containing:

-

Partially purified PKC

-

Histone (as a phosphate acceptor substrate)

-

Phosphatidylserine (as a cofactor)

-

Calcium chloride

-

ATP (radiolabeled with γ-³²P)

-

The desired concentration of this compound (dissolved in a suitable solvent like DMSO).

-

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate at 30°C for a specified time (e.g., 10 minutes).

3. Measurement of Activity:

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using liquid scintillation counting.

-

Express results as pmol of ³²P incorporated per minute per mg of protein.

Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay in Mouse Epidermis

This protocol details the measurement of ODC activity in the epidermis of mice treated topically with DDG.[3]

1. Animal Treatment:

-

Topically apply a solution of this compound in a suitable vehicle (e.g., acetone) to the shaved dorsal skin of mice.

-

At various time points after treatment, euthanize the mice.

2. Epidermal Preparation:

-

Excise the treated area of skin.

-

Separate the epidermis from the dermis using a heat-and-scrape or cold-scrape method.[4]

-

Homogenize the epidermis in a buffer containing pyridoxal phosphate and dithiothreitol.

-

Centrifuge the homogenate to obtain a soluble supernatant.

3. ODC Assay:

-

Prepare a reaction mixture containing the epidermal supernatant and L-[1-¹⁴C]ornithine.

-

Incubate the mixture in a sealed tube with a center well containing a trapping agent for ¹⁴CO₂ (e.g., hyamine hydroxide).

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by injecting an acid (e.g., citric acid) into the reaction mixture, which releases the ¹⁴CO₂.

-

Allow the ¹⁴CO₂ to be trapped in the center well.

4. Quantification:

-

Remove the center well and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the epidermal supernatant.

-

Express ODC activity as nmol of CO₂ released per mg of protein per hour.

Protocol 3: Measurement of Epidermal DNA Synthesis

This protocol describes the quantification of DNA synthesis in the epidermis of mice treated with DDG using the [³H]thymidine incorporation method.[1]

1. Animal Treatment and Labeling:

-

Topically apply this compound to the shaved dorsal skin of mice.

-

At a specified time before euthanasia (e.g., 1 hour), inject the mice intraperitoneally with [³H]thymidine.

2. Epidermal DNA Isolation:

-

Euthanize the mice and excise the treated skin.

-

Separate the epidermis from the dermis.

-

Homogenize the epidermis and precipitate the DNA using an acid (e.g., perchloric acid).

-

Wash the DNA pellet to remove unincorporated [³H]thymidine.

3. Quantification:

-

Hydrolyze the DNA pellet.

-

Measure the amount of incorporated radioactivity in an aliquot of the hydrolysate using liquid scintillation counting.

-

Determine the total amount of DNA in another aliquot of the hydrolysate using a spectrophotometric method (e.g., diphenylamine reaction).

-

Express the results as disintegrations per minute (DPM) per microgram of DNA.

Broader Signaling Context and PKC-Independent Pathways

While PKC is a primary effector of DDG, it is important to recognize that diacylglycerols can also activate other signaling proteins that possess a C1 domain, the DAG-binding motif. These include Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins.[5] Therefore, some of the observed biological effects of DDG could be mediated through these PKC-independent pathways. Further research is needed to fully elucidate the contribution of these alternative pathways to the cellular responses induced by this compound.

Conclusion

This compound is a potent activator of DAG-mediated signaling pathways, primarily through its interaction with Protein Kinase C. Its utility in research is underscored by its ability to induce measurable downstream effects such as ornithine decarboxylase activity and epidermal DNA synthesis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the roles of diacylglycerol signaling in cellular processes and disease states, particularly in the context of cancer and cell proliferation. Future investigations into the PKC-independent effects of DDG will further enhance our understanding of this important second messenger.

References

- 1. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. Chemically induced skin carcinogenesis: Updates in experimental models (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Synthetic Diacylglycerols in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably as the endogenous activators of Protein Kinase C (PKC) isozymes. The transient and localized nature of endogenous DAG production, however, presents challenges for in-depth studies of its downstream effects. Synthetic diacylglycerols have emerged as indispensable tools to overcome these limitations, enabling precise dissection of DAG-mediated signaling events. This technical guide provides a comprehensive overview of the biological functions of synthetic DAGs, with a focus on their structure-activity relationships, their utility in experimental systems, and their potential as therapeutic agents.

Core Biological Function: Activation of Protein Kinase C

The most well-characterized function of synthetic DAGs is their ability to bind to the C1 domain of conventional and novel PKC isozymes, leading to their activation. This activation is a key event in signal transduction cascades that regulate a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.

Structure-Activity Relationship of Synthetic DAGs

The potency and isoform-selectivity of synthetic DAGs are intricately linked to their chemical structure. Key structural features that influence their biological activity include:

-

Acyl Chain Length and Saturation: The length and degree of saturation of the fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone significantly impact the binding affinity for PKC.

-

Ester vs. Ether Linkages: The presence of ester or ether linkages affects the molecule's stability and interaction with the C1 domain.

-

Conformationally Restricted Analogs (DAG-lactones): To enhance binding affinity and selectivity, conformationally constrained analogs, such as DAG-lactones, have been developed. These molecules mimic the bioactive conformation of DAG when bound to the C1 domain, resulting in potent and, in some cases, isoform-selective PKC activation.[1][2]

Quantitative Analysis of Synthetic DAG-PKC Interactions

The affinity of synthetic DAGs for PKC is typically quantified by their ability to displace a radiolabeled phorbol ester, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu), from the C1 domain. The inhibition constant (Ki) is a measure of this binding affinity, with lower Ki values indicating higher affinity.

| Synthetic Diacylglycerol | PKC Isoform | Ki (nM) | Reference |

| DAG-Lactones | |||

| Racemic Lactone 1 | PKCα | 1.8 ± 0.2 | [1] |

| (R)-Lactone 2 | PKCα | 0.9 ± 0.1 | [1] |

| Racemic Lactone 3 | PKCα | 4.5 ± 0.5 | [1] |

| (R)-Lactone 4 | PKCα | 2.3 ± 0.3 | [1] |

| Racemic Lactone 5 | PKCα | 0.7 ± 0.1 | [1] |

| (R)-Lactone 6 | PKCα | 0.4 ± 0.05 | [1] |

| Dimeric DAG-Lactones | |||

| Monomer 5h | PKCδ C1b | 1.55 ± 0.08 | [3] |

| Dimer 6a (n=6) | PKCδ C1b | 0.67 ± 0.05 | [3] |

| Dimer 6b (n=8) | PKCδ C1b | 1.17 ± 0.05 | [3] |

| Dimer 6c (n=10) | PKCδ C1b | 0.80 ± 0.05 | [3] |

| Monomer 5h | PKCδ | 5.21 ± 0.43 | [3] |

| Dimer 6a (n=6) | PKCδ | 4.31 ± 0.31 | [3] |

| Dimer 6b (n=8) | PKCδ | 3.11 ± 0.22 | [3] |

| Dimer 6c (n=10) | PKCδ | 6.31 ± 1.30 | [3] |

| Monomer 5h | PKCα | 13.7 ± 2.6 | [3] |

| Dimer 6a (n=6) | PKCα | 15.1 ± 1.8 | [3] |

| Dimer 6b (n=8) | PKCα | 15.9 ± 1.4 | [3] |

| Dimer 6c (n=10) | PKCα | 17.4 ± 5.2 | [3] |

| Commonly Used Synthetic DAGs | |||

| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Rat Brain PKC | ~1,000 | |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | Rat Brain PKC | ~5,000 |

Beyond PKC: Other Effectors of Synthetic Diacylglycerols

While PKC is the most prominent target, synthetic DAGs also activate other signaling proteins that possess C1 domains. Understanding these alternative pathways is crucial for interpreting experimental results and for the development of specific therapeutic agents.

Ras Guanine Nucleotide Releasing Proteins (RasGRPs)

RasGRPs are a family of guanine nucleotide exchange factors (GEFs) for Ras and Rap GTPases. They contain a C1 domain that binds DAG, leading to their recruitment to the plasma membrane and subsequent activation of the Ras-MAPK pathway. Synthetic DAGs can be used to specifically study the role of RasGRPs in various cellular processes, including T-cell activation and cancer.

Munc13 Proteins

Munc13 proteins are essential for the priming of synaptic vesicles for exocytosis. Their C1 domains bind DAG, and this interaction is thought to play a critical role in regulating neurotransmitter release. Synthetic DAGs are valuable tools for investigating the molecular mechanisms of Munc13-mediated vesicle fusion.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate use of synthetic diacylglycerols in research.

In Vitro Protein Kinase C Activity Assay

This assay measures the ability of a synthetic DAG to activate a purified PKC isozyme, which then phosphorylates a specific substrate.

Materials:

-

Purified recombinant PKC isozyme

-

Synthetic diacylglycerol (e.g., OAG, DiC8, or a DAG-lactone)

-

Phosphatidylserine (PS)

-

PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)

-

[γ-³²P]ATP or a fluorescence-based kinase assay kit

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM CaCl₂)

-

Lipid vesicle preparation reagents (e.g., chloroform, nitrogen gas stream, sonicator)

Procedure:

-

Lipid Vesicle Preparation:

-

In a glass tube, mix the synthetic DAG and phosphatidylserine in chloroform at the desired molar ratio (e.g., 8 mol% DAG and 20 mol% PS).

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

-

Resuspend the lipid film in kinase reaction buffer by vortexing and sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the lipid vesicles, purified PKC isozyme, and the PKC substrate in the kinase reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer).

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography or quantify using a phosphorimager. Alternatively, use a non-radioactive method such as an antibody that specifically recognizes the phosphorylated substrate.

-

Cellular PKC Translocation Assay

This assay visualizes the movement of PKC from the cytosol to cellular membranes upon activation by a synthetic DAG.

Materials:

-

Cell line expressing a fluorescently tagged PKC isozyme (e.g., PKCα-GFP)

-

Synthetic diacylglycerol

-

Confocal microscope

-

Cell culture medium and supplements

-

Imaging dishes

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium and conditions.

-

Transfect the cells with a plasmid encoding the fluorescently tagged PKC isozyme.

-

-

Cell Treatment:

-

Plate the transfected cells onto imaging dishes.

-

Before imaging, replace the culture medium with an appropriate imaging buffer.

-

Acquire baseline images of the cells showing the cytosolic localization of the PKC-FP.

-

Add the synthetic DAG (solubilized in an appropriate vehicle, such as DMSO) to the cells at the desired final concentration.

-

-

Live-Cell Imaging:

-

Immediately after adding the synthetic DAG, acquire time-lapse images using a confocal microscope.

-

Monitor the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane and/or other cellular compartments.

-

-

Image Analysis:

-

Quantify the change in fluorescence intensity in the cytosol and at the membrane over time to determine the kinetics and extent of PKC translocation.

-

Visualizing Signaling Pathways and Workflows

Graphviz (DOT language) can be used to create clear diagrams of the complex signaling pathways and experimental workflows involving synthetic diacylglycerols.

PKC Activation Signaling Pathway

Experimental Workflow for Cellular PKC Translocation Assay

Conclusion

Synthetic diacylglycerols are powerful and versatile tools for elucidating the intricacies of cellular signaling. Their ability to specifically activate PKC and other C1 domain-containing proteins has provided invaluable insights into a wide range of biological processes. The continued development of novel synthetic DAGs with enhanced potency and isoform selectivity promises to further refine our understanding of these critical signaling pathways and may pave the way for new therapeutic interventions targeting diseases where DAG signaling is dysregulated.

References

An In-depth Technical Guide to 1,2-Didecanoylglycerol: A Key Modulator of Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Didecanoylglycerol (diC10) is a synthetic, cell-permeable diacylglycerol (DAG) analog that has become an invaluable tool in cell signaling research. As a potent activator of protein kinase C (PKC), it mimics the action of endogenous second messenger sn-1,2-diacylglycerols, enabling the detailed study of PKC-dependent signaling pathways and their downstream effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound, with a focus on its application in research and drug development. Detailed experimental protocols and structured data are presented to facilitate its use in a laboratory setting.

Discovery and Significance

While a singular "discovery" paper for the initial synthesis of this compound is not readily identifiable in the literature, its use as a tool to investigate the role of diacylglycerol in cellular processes emerged from the broader effort to understand the mechanism of action of protein kinase C. Early studies in the 1980s on platelet activation were pivotal in establishing the role of diacylglycerols as second messengers. Synthetic, cell-permeable DAG analogs like 1-oleoyl-2-acetyl-glycerol (OAG) and this compound were employed to probe the activation of PKC and its downstream consequences, such as protein phosphorylation.[1] These investigations demonstrated that exogenous diacylglycerols could mimic the effects of physiological agonists, thereby solidifying the central role of the DAG-PKC signaling axis. This compound, with its saturated decanoyl chains, provided a stable and effective tool for these pioneering studies.

Physicochemical and Biological Properties

This compound is a well-characterized lipid molecule with defined physical and biological properties. This data is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Name | (2S)-2-Decanoyloxy-3-hydroxypropyl decanoate | [2] |

| Synonyms | 1,2-sn-Dicaprin, sn-1,2-Didecanoylglycerol | [2] |

| CAS Number | 60514-49-0 | [2] |

| Molecular Formula | C23H44O5 | [2][3] |

| Molecular Weight | 400.6 g/mol | [3] |

| Purity | >95% | [2] |

| Physical State | Solid | [2] |

| Storage | Freezer (-20°C) | [4] |

| Supplied As | Typically in solution or as a solid | [2] |

Synthesis of 1,2-Didecanoyl-sn-glycerol

The chemical synthesis of enantiomerically pure sn-1,2-diacylglycerols is a multi-step process that requires careful control of protecting groups. Below is a generalized, adaptable protocol for the synthesis of 1,2-didecanoyl-sn-glycerol.

General Synthetic Scheme

The synthesis typically starts from a chiral precursor, such as L-glycerol 3-phosphate or a protected glycerol derivative, to ensure the correct stereochemistry at the sn-2 position. The fatty acids (decanoic acid in this case) are then introduced sequentially.

Experimental Protocol: Synthesis of 1,2-diacyl-sn-glycerol

This protocol is adapted from general methods for synthesizing 1,2-diacyl-sn-glycerols and can be specifically tailored for this compound.[5][6]

Materials:

-

L-Glycerol 3-phosphate

-

Decanoic anhydride

-

Dimethylaminopyridine (DMAP)

-

Tetraethylammonium salt of decanoic acid

-

Phospholipase C

-

Organic solvents (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Methodology:

-

Acylation of L-Glycerol 3-Phosphate:

-

Dissolve L-glycerol 3-phosphate in an appropriate organic solvent.

-

Add decanoic anhydride, DMAP, and the tetraethylammonium salt of decanoic acid.

-

Stir the reaction mixture at room temperature until the reaction is complete, monitoring progress by TLC.

-

Purify the resulting phosphatidic acid (1,2-didecanoyl-sn-glycero-3-phosphate) by silica gel chromatography.

-

-

Enzymatic Hydrolysis to this compound:

-

Dissolve the purified phosphatidic acid in a suitable buffer for phospholipase C activity.

-

Add phospholipase C to the solution and incubate at the optimal temperature for the enzyme.

-

Monitor the conversion of phosphatidic acid to this compound by TLC.

-

Once the reaction is complete, extract the this compound using a biphasic solvent system (e.g., chloroform/methanol/water).

-

Dry the organic phase and purify the final product by silica gel chromatography.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Role in Signal Transduction: The Protein Kinase C Pathway

This compound, like endogenous diacylglycerols, activates conventional (cPKC) and novel (nPKC) isoforms of protein kinase C.[7] This activation is a critical step in a major signal transduction cascade that regulates a wide array of cellular processes.

The PKC Activation Cascade

The binding of an agonist (e.g., a hormone or growth factor) to its cell surface receptor (typically a G-protein coupled receptor or a receptor tyrosine kinase) initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ concentration, in conjunction with DAG, leads to the activation of cPKC isoforms. DAG alone is sufficient to activate nPKC isoforms.[8]

Activated PKC then phosphorylates a wide range of substrate proteins on serine and threonine residues, leading to a multitude of cellular responses, including cell proliferation, differentiation, apoptosis, and secretion.[7]

Experimental Protocols Using this compound

This compound is a versatile tool for studying PKC-mediated cellular events. Below are detailed protocols for its use in a PKC activity assay and for the preparation of liposomes for cell-based studies.

In Vitro Protein Kinase C Activity Assay

This protocol describes a mixed micellar assay to measure the activity of purified or immunoprecipitated PKC in the presence of this compound.

Materials:

-

Purified or immunoprecipitated PKC

-

This compound

-

Phosphatidylserine (PS)

-

Triton X-100

-

PKC assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 1 mM sodium orthovanadate, 1 mM DTT, 1 mM CaCl2)[9]

-

Histone H1 or a specific peptide substrate for PKC

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Methodology:

-

Preparation of Mixed Micelles:

-

In a glass tube, combine this compound and phosphatidylserine in chloroform at the desired molar ratio (e.g., 8 mol% PS and 2 mol% this compound).

-

Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in a buffer containing Triton X-100 (e.g., 3% w/v) by vortexing or sonication to form mixed micelles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the PKC assay buffer, the mixed micelles, and the PKC enzyme.

-

Initiate the reaction by adding the substrate (histone H1 or peptide substrate) and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 5-10 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing the paper in phosphoric acid.

-

-

Quantification of Activity:

-

Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P into the substrate using a scintillation counter.

-

Calculate the specific activity of the PKC enzyme.

-

Preparation of this compound-Containing Liposomes

Liposomes are useful for delivering this compound to cells in culture. This protocol describes a simple method for preparing small unilamellar vesicles (SUVs).

Materials:

-

This compound

-

Phosphatidylcholine (PC)

-

Chloroform

-

Phosphate-buffered saline (PBS)

-

Probe sonicator or bath sonicator

Methodology:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve this compound and phosphatidylcholine in chloroform at the desired molar ratio.

-

Remove the chloroform using a rotary evaporator to create a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Add PBS to the flask containing the lipid film.

-

Hydrate the lipid film by vortexing or gentle shaking, which will result in the formation of multilamellar vesicles (MLVs).

-

-

Sonication:

-

To produce SUVs, sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the suspension becomes clear.

-

-

Characterization (Optional):

-

The size distribution of the liposomes can be determined using dynamic light scattering (DLS).

-

Applications in Drug Development

The ability of this compound to specifically activate PKC makes it a valuable tool in drug discovery and development.

-

Target Validation: By activating PKC, researchers can study the downstream effects and validate PKC as a therapeutic target for various diseases, including cancer, cardiovascular disorders, and neurological conditions.

-

Compound Screening: this compound can be used as a positive control in high-throughput screening assays designed to identify novel PKC inhibitors or activators.

-

Mechanism of Action Studies: For compounds that are found to modulate PKC activity, this compound can be used in competitive binding assays and functional studies to elucidate their mechanism of action.

Conclusion

This compound is a cornerstone tool for researchers investigating the intricate roles of protein kinase C in cellular signaling. Its well-defined chemical properties and potent biological activity provide a reliable means to dissect the complexities of the diacylglycerol signaling pathway. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this important molecule in their scientific endeavors, ultimately contributing to a deeper understanding of cellular regulation and the development of novel therapeutics.

References

- 1. 1,2-Diacylglycerols do not potentiate the action of phospholipases A2 and C in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. This compound | C23H44O5 | CID 1321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tebubio.com [tebubio.com]

- 5. Preparation of radioactively labeled synthetic sn-1,2-diacylglycerols for studies of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,2-diacyl-sn-glycerophosphatidylserine from egg phosphatidylcholine by phosphoramidite methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein kinase C isoenzymes: a review of their structure, regulation and role in regulating airways smooth muscle tone and mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads of a Medium-Chain Messenger: An In-depth Technical Guide to the Metabolic Fate of 1,2-Didecanoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didecanoylglycerol (DDG) is a specific diacylglycerol (DAG) molecule containing two ten-carbon saturated fatty acid chains (capric acid) esterified to the sn-1 and sn-2 positions of a glycerol backbone. As a member of the diacylglycerol family, this compound stands at a critical intersection of cellular metabolism and signaling. Diacylglycerols are not merely intermediates in the synthesis and breakdown of lipids; they are potent second messengers that modulate a wide array of cellular processes. The metabolic fate of this compound—how it is synthesized, utilized, and catabolized—is intricately linked to its physiological functions. Due to a scarcity of studies focusing specifically on this compound, this guide will detail its metabolic journey by integrating direct findings with established principles from closely related medium-chain diacylglycerols.

Biosynthesis of this compound

The primary route for the de novo synthesis of 1,2-diacylglycerols, including this compound, is the Kennedy pathway, also known as the sn-glycerol-3-phosphate pathway.[1] This fundamental pathway is crucial for the production of triacylglycerols and phospholipids.[1] The synthesis begins with glycerol-3-phosphate and involves two sequential acylation steps.

Another significant pathway for the generation of 1,2-diacylglycerols is through the hydrolysis of phospholipids by phospholipase C (PLC).[2] Upon cellular stimulation, PLC translocates to the plasma membrane and cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), yielding sn-1,2-diacylglycerol and inositol 1,4,5-triphosphate (IP3).[2] The fatty acid composition of the resulting DAG is dependent on the phospholipid precursor.

Metabolic Fates of this compound

Once formed, this compound can undergo several metabolic transformations, primarily through two competing pathways: phosphorylation by diacylglycerol kinases (DGKs) and hydrolysis by diacylglycerol lipases (DAGLs).

Phosphorylation to Phosphatidic Acid

Diacylglycerol kinases are a family of enzymes that phosphorylate the free hydroxyl group of a 1,2-diacylglycerol to produce phosphatidic acid (PA), utilizing ATP as the phosphate donor.[1][3] This conversion is a critical regulatory step, as it terminates the signaling activity of DAG while generating another signaling lipid, PA.[3]

Studies on Swiss 3T3 cells have indicated that the phosphorylation of exogenously added didecanoylglycerol can be influenced by cellular signaling events. For instance, treatment with platelet-derived growth factor (PDGF) was found to decrease the phosphorylation of didecanoylglycerol.[4]

Hydrolysis to Monoacylglycerol and Free Fatty Acids

Diacylglycerol lipases hydrolyze 1,2-diacylglycerols to yield a monoacylglycerol and a free fatty acid.[5] Pancreatic lipases, for example, sequentially hydrolyze triacylglycerols to 1,2-diacylglycerols and then to 2-monoacylglycerols.[5] Lipoprotein lipase has also been shown to hydrolyze diacylglycerols, with a preference for the sn-1 position.[6]

The fatty acids released from the hydrolysis of this compound are capric acid. These medium-chain fatty acids can be further metabolized for energy production through beta-oxidation.

Role in Signaling: Protein Kinase C Activation

As a 1,2-diacylglycerol, didecanoylglycerol is expected to function as a second messenger by activating protein kinase C (PKC) isoforms.[7] The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that activates the kinase, leading to the phosphorylation of a multitude of downstream protein targets. This activation is a key event in signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.

Experimental Protocols

Quantification of Cellular Diacylglycerol Content

This protocol is adapted from a radiometric assay designed to quantify total cellular sn-1,2-diacylglycerol levels by enzymatic conversion to radiolabeled phosphatidic acid.[8]

Materials:

-

Cells (~2 x 10^6)

-

Solubilizing buffer: 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin in 1 mM DETAPAC, pH 7.0

-

2x reaction buffer: 100 mM imidazole HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl2, and 2 mM EGTA

-

100 mM DTT (freshly prepared)

-

E. coli diacylglycerol kinase

-

[γ-33P]-ATP

-

Chloroform, Methanol, Acetic acid

-

TLC plates (silica gel)

-

Phosphorimager

Procedure:

-

Lipid Extraction: Extract total lipids from cell pellets using a suitable method, such as the Bligh-Dyer method, and dry the lipid extract under nitrogen.

-

Solubilization: Dissolve the dried lipids in 40 µl of solubilizing buffer by vigorous vortexing for 20 seconds. Incubate at room temperature for 10 minutes.

-

Reaction Setup: Place the samples on ice and add 100 µl of 2x reaction buffer, 4 µl of 100 mM DTT, and 20 µl of E. coli diacylglycerol kinase.

-

Kinase Reaction: Initiate the reaction by adding 3 µCi of [γ-33P]-ATP diluted in 20 µl of 1 mM DETAPAC (pH 6.6). Vortex briefly and incubate at 25°C for 30 minutes.

-

Reaction Termination and Re-extraction: Stop the reaction by placing the tubes on ice. Re-extract the lipids and dry them.

-

Thin-Layer Chromatography (TLC): Dissolve the dried lipids in chloroform/methanol (2/1, v/v) and spot them on a TLC plate alongside phosphatidic acid and diacylglycerol standards.

-

TLC Development: First, run the TLC plate in acetone for 30 minutes. After drying, develop the plate in a chloroform/methanol/acetic acid (65/15/5, v/v/v) solution.

-

Detection and Quantification: Dry the TLC plate and expose it to a phosphor-imaging screen. Scan the screen to detect the radiolabeled phosphatidic acid and quantify the signal.

In Vitro Diacylglycerol Lipase Assay

This is a general protocol for measuring diacylglycerol lipase activity.

Materials:

-

Cell or tissue homogenates/membranes

-

Radiolabeled this compound (e.g., with [3H] or [14C] in the glycerol backbone or fatty acid)

-

Assay buffer (e.g., Tris-HCl buffer at a physiological pH)

-

TLC plates

-

Scintillation counter

Procedure:

-

Substrate Preparation: Prepare a stock solution of radiolabeled this compound.

-

Reaction Mixture: In a microcentrifuge tube, combine the cell/tissue preparation, assay buffer, and the radiolabeled this compound to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

TLC Separation: Spot the lipid extract onto a TLC plate and develop it using a solvent system that separates diacylglycerols, monoacylglycerols, and free fatty acids.

-

Quantification: Scrape the silica corresponding to the separated lipid spots into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter to determine the amount of hydrolyzed product.

Quantitative Data Summary

| Time (min) | [3H]diC8 Remaining (%) | [3H]Phospholipid (%) | [3H]Glycerol (%) |

| 0 | 100 | 0 | 0 |

| 2.5 | 20 | 40 | 20 |

This table summarizes the rapid metabolism of 2.5 µM [3H]dioctanoylglycerol added to 10^9 platelets, showing conversion into phospholipids (primarily phosphatidic acid) and glycerol.[9]

Visualizing the Metabolic Pathways and Workflows

Metabolic Fate of this compound

Caption: Metabolic pathways of this compound.

Experimental Workflow for DAG Quantification

Caption: Workflow for radiometric quantification of diacylglycerol.

Conclusion

This compound is a key lipid molecule that serves as both a metabolic intermediate and a signaling entity. Its metabolic fate is primarily determined by the competing actions of diacylglycerol kinases and lipases, which convert it to phosphatidic acid or monoacylglycerol and free fatty acids, respectively. Furthermore, as a 1,2-diacylglycerol, it plays a crucial role in activating protein kinase C and thereby influencing a multitude of cellular signaling cascades. While specific quantitative data for this compound remains limited, the established principles of medium-chain diacylglycerol metabolism provide a robust framework for understanding its cellular functions. Further research is warranted to elucidate the specific kinetics and regulatory mechanisms governing the metabolic fate of this compound and its precise roles in health and disease.

References

- 1. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases [mdpi.com]

- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of sn-1,2-diacylglycerol second-messenger formation in thrombin-stimulated human platelets. Potentiation by protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of diacylglycerols by lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Safety and Toxicity Profile of 1,2-Didecanoylglycerol: A Technical Guide